Allopurinol is classified as a xanthine oxidase inhibitor and is derived from purine metabolism. It was first synthesized in the 1950s and has since become a standard treatment for conditions related to uric acid overproduction. The compound is often marketed under various brand names, including Zyloprim and Aloprim.
The synthesis of allopurinol can be achieved through several methods. A notable process involves a condensation reaction followed by a cyclization reaction. The key steps are:
This method is advantageous due to its relatively high yield and low environmental impact compared to earlier synthesis techniques.
Allopurinol undergoes various chemical reactions, particularly in its metabolic pathway where it converts into oxypurinol, its active metabolite. The primary reactions include:
These reactions are crucial for understanding its pharmacokinetics and therapeutic effects in treating hyperuricemia .
Allopurinol exerts its therapeutic effects primarily through the inhibition of xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this pathway, allopurinol effectively lowers uric acid production.
Allopurinol's primary application lies in the treatment of gout and other conditions characterized by elevated uric acid levels. Additionally, it has been investigated for potential uses in:
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) functions as a suicide substrate inhibitor of xanthine oxidoreductase (XOR), the molybdoflavoenzyme responsible for the final steps of purine catabolism [1] [4]. XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH), which preferentially utilizes NAD⁺ as an electron acceptor, and xanthine oxidase (XO), which uses molecular oxygen and generates reactive oxygen species [4] [5]. Allopurinol's structural similarity to hypoxanthine (differing only by the interchange of N⁷ and C⁸ positions) enables its recognition by XOR's active site [1].
Upon binding, XOR oxidizes allopurinol to oxypurinol (alloxanthine), during which the molybdenum center (Mo⁶⁺) is reduced to Mo⁴⁺ [5]. This reduction stabilizes a high-affinity complex where oxypurinol coordinates tightly to Mo⁴⁺ via N1 of the pyrazole ring, effectively blocking substrate access [5] [6]. Kinetic analyses reveal allopurinol exhibits a significantly stronger inhibitory effect than oxypurinol when administered directly. In murine hyperuricemia models, 3 mg/kg allopurinol reduced plasma uric acid by 55%, whereas oxypurinol required 10 mg/kg to achieve comparable suppression [5]. In vitro studies demonstrate that allopurinol inhibits uric acid production from xanthine 10–30 times more efficiently than oxypurinol at physiological substrate concentrations (Table 1) [5].
Table 1: Comparative Inhibition Efficiency of Allopurinol vs. Oxypurinol on XOR Activity
Substrate (Xanthine) Concentration | Inhibitor Concentration | Time for 50% Inhibition (min) | Inhibition Ratio (Oxypurinol/Allopurinol) |
---|---|---|---|
2 µM | 2 µM | 9.0 / NA* | >10 |
5 µM | 2 µM | 10.8 / 1.0 | 10.8 |
50 µM | 2 µM | 32.7 / 3.8 | 8.6 |
50 µM | 50 µM | 6.8 / 0.2 | 34.0 |
*NA: Near-instantaneous inhibition at ≥10 µM allopurinol [5].
Allopurinol's selectivity arises from XOR's unique ability to hydroxylate purine analogs at the C2 position. Unlike most oxidases, XOR accommodates protonated purines at physiological pH due to Glu802 (in bovine XOR) forming a hydrogen bond with N1-H [5]. This specific interaction allows allopurinol binding while excluding non-purine substrates. However, XOR inhibition is not absolute; the Ered•oxypurinol complex gradually reoxidizes (t₁/₂ ≈ 300 min at pH 8.5), releasing oxypurinol and restoring enzyme activity [5] [6].
Allopurinol undergoes rapid and extensive biotransformation to its pharmacologically active metabolite, oxypurinol (alloxanthine). Following oral administration, allopurinol demonstrates ~79% bioavailability, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5 hours [1] [6]. Its elimination half-life (t₁/₂) is short (1.2 ± 0.3 hours), facilitated by rapid uptake into the liver and oxidation primarily by aldehyde oxidase (AO), with xanthine oxidase contributing minimally [6] [19]. Approximately 90% of an allopurinol dose is converted to oxypurinol [6].
Oxypurinol exhibits distinct pharmacokinetics: a volume of distribution (Vd) of 0.59 ± 0.16 L/kg, indicating confinement primarily to extracellular fluid, and negligible plasma protein binding (<10%) [1] [6]. Its clearance (CL) is heavily dependent on renal function (CLR ≈ 0.31 ± 0.07 mL/min/kg in normal renal function), with a t₁/₂ of 23.3 ± 6.0 hours, allowing once-daily dosing despite allopurinol's short half-life [6] [8]. Population pharmacokinetic modeling in neonates with hypoxic-ischemic encephalopathy (HIE) confirms these dynamics, identifying sequential one-compartment models for parent and metabolite (Table 2) [9]. Notably, therapeutic hypothermia (TH) did not significantly alter allopurinol or oxypurinol clearance in this population, supporting standardized dosing [9].
While oxypurinol is the dominant circulating inhibitor, its direct inhibitory potency on XOR is markedly weaker than allopurinol. This is because oxypurinol binds effectively only to the reduced Mo⁴⁺ center formed during allopurinol metabolism. Administered oxypurinol must wait for XOR reduction by endogenous substrates (hypoxanthine or xanthine) before forming the inhibitory complex [5]. Consequently, oxypurinol monotherapy requires higher plasma concentrations (≈ 3-fold) to achieve urate-lowering equivalent to allopurinol [5] [6]. The half-maximal inhibitory concentration (IC₅₀) for the combined allopurinol-oxypurinol effect on XOR in neonates was estimated at 0.36 mg/L [9].
Table 2: Population Pharmacokinetic Parameters of Allopurinol and Oxypurinol in HIE Neonates
Parameter | Allopurinol (Mean ± SD or 95% CI) | Oxypurinol (Relative to Formation Fraction, Mean ± SD or 95% CI) |
---|---|---|
Clearance (CL) | 0.83 L/h (95% CI 0.62–1.09) | 0.26 L/h (95% CI 0.23–0.30) |
Volume of Distribution (Vd) | 2.43 L (95% CI 2.25–2.63) | 11.0 L (95% CI 9.9–12.2) |
Half-life (t₁/₂)* | ~1.7 hours | ~29.4 hours |
Autoinhibition Effect | Significant inhibition by oxypurinol | Not applicable |
*Half-life calculated from CL and Vd assuming 1-compartment model [9].
Allopurinol's inhibition of XOR profoundly alters purine metabolism beyond uric acid suppression. By blocking the conversion of hypoxanthine (Hpx) to xanthine and xanthine to uric acid, allopurinol causes significant accumulation of Hpx in plasma and tissues [3] [4]. In murine models, plasma Hpx levels increased by >200% after allopurinol administration (3 mg/kg), while xanthine levels remained relatively unchanged [5].
Hpx serves as a crucial substrate for the purine salvage pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT salvages Hpx by transferring the phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to form inosine monophosphate (IMP):Hpx + PRPP → IMP + PPiIMP is subsequently converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), precursors for ATP and GTP synthesis [3] [4] [10]. Salvage is energetically favorable (≈ 7 ATP molecules saved per Hpx molecule salvaged vs. de novo synthesis) and critical for tissues with high nucleotide turnover, such as intestinal epithelium and brain [4] [10].
In vitro studies using human iPSC-derived neurons and T84 colonic epithelial cells demonstrate that Hpx availability directly enhances ATP production via salvage [3] [10]. However, allopurinol exhibits a dual effect on this pathway:
In experimental colitis models, therapeutic doses of allopurinol disrupted adenylate metabolism, reducing ATP:ADP ratios and impairing AMPK activation, ultimately attenuating epithelial wound healing [10]. This suggests that while allopurinol spares Hpx from degradation, its metabolites may interfere with the efficient utilization of Hpx for energy regeneration in highly proliferative tissues.
Table 3: Impact of Allopurinol on Key Purine Metabolites in Experimental Models
Metabolite | Change After Allopurinol | Functional Consequence | Reference |
---|---|---|---|
Hypoxanthine (Hpx) | ↑↑↑ (Plasma/Tissue) | Increased salvage substrate pool | [5] |
Xanthine | ↔ or ↑ | Reduced conversion to uric acid | [5] |
Uric Acid | ↓↓↓ | Therapeutic endpoint | [1] |
PRPP | ↓ (Intestinal Epithelium) | Depletion limits salvage and de novo synthesis capacity | [10] |
ATP/ADP Ratio | ↓ (Intestinal Epithelium) | Energy deficit impairing barrier function and wound healing | [10] |
The primary therapeutic action of allopurinol is the suppression of uric acid biosynthesis via potent XOR inhibition. XOR catalyzes the two-step oxidation:
The reduction in serum urate (SUA) concentrations is dose-dependent and correlates with oxypurinol plasma levels under chronic dosing [6]. A plasma oxypurinol concentration of approximately 6 mg/L (44.5 µM) is typically required to achieve a SUA target of <6 mg/dL in adults [6]. Mechanistically, urate reduction involves:
In HIE neonates receiving allopurinol (20 mg/kg followed by 10 mg/kg under TH), pharmacodynamic modeling confirmed significant suppression of uric acid formation alongside marked increases in hypoxanthine and xanthine [9]. The combined allopurinol/oxypurinol concentration achieving 50% maximal XOR inhibition (IC₅₀) was 0.36 mg/L [9]. Clinically, effective allopurinol therapy reduces SUA levels by 30–50% within 1–2 weeks, facilitating the dissolution of monosodium urate crystals in joints (tophi) and preventing uric acid nephrolithiasis [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7